molecular formula C18H14F3NO3 B11501832 3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11501832
M. Wt: 349.3 g/mol
InChI Key: QYUHJLIBLJSQMF-UHFFFAOYSA-N
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Description

3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione family. This class of compounds is known for its versatile applications in medicinal chemistry due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrrolidine-2,5-dione
  • 3-Chloro-1-aryl pyrrolidine-2,5-diones
  • 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione

Uniqueness

3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H14F3NO3

Molecular Weight

349.3 g/mol

IUPAC Name

3-benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)25-15-8-6-14(7-9-15)22-16(23)11-13(17(22)24)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2

InChI Key

QYUHJLIBLJSQMF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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